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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitroaniline

Cat. No.: B1271561

CAS Number: 517920-70-6

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-nitroaniline,
a halogenated and nitrated aromatic amine. The document is intended for researchers,
scientists, and professionals in drug development and organic synthesis. It covers the
compound's properties, a plausible synthesis protocol, expected spectral data, and its potential
applications, particularly as a scaffold in the development of kinase inhibitors.

Chemical and Physical Properties

4-Bromo-2-fluoro-6-nitroaniline is a substituted aniline with a molecular formula of
CeHaBrFN202 and a molecular weight of 235.01 g/mol .[1][2] While specific experimental data
is limited, its physical and chemical properties can be inferred from its structure and data on
closely related compounds. It is expected to be a solid at room temperature with a melting point
in the range of 124-126°C.[3]
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Property Value Source(s)
CAS Number 517920-70-6 [1]
Molecular Formula CeH4BrFN20:2 [1][2]
Molecular Weight 235.01 g/mol [11[2]
IUPAC Name 4-Bromo-2-fluoro-6-nitroaniline  [4]

4-Bromo-2-fluoro-6-nitro-
Synonyms phenylamine, 2-fluoro-4- [1][4]

bromo-6-nitroaniline

Melting Point 124-126 °C [3]

Expected to be a yellow to
Appearance ] ) Inferred
orange crystalline solid

Synthesis

A specific, peer-reviewed synthesis protocol for 4-Bromo-2-fluoro-6-nitroaniline is not readily
available in the public domain. However, a plausible and detailed synthetic route can be
constructed based on established methods for the halogenation and nitration of substituted
anilines. The following two-step protocol outlines a likely pathway starting from 2-fluoroaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-6-
hitroaniline

Step 1: Bromination of 2-fluoroaniline to 4-Bromo-2-fluoroaniline

This step is based on a known procedure for the regioselective bromination of 2-fluoroaniline.

[5]
e Materials:
o 2-fluoroaniline (1.0 equivalent)

o N-bromosuccinimide (NBS) (1.1 equivalents)
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o Methylene chloride (CH2Clz2)

o Anhydrous sodium sulfate (NazSQOa)

o Round-bottom flask

o Magnetic stirrer and stir bar

o lIce bath

o Separatory funnel

[¢]

Rotary evaporator

e Procedure:

[¢]

Dissolve 2-fluoroaniline in methylene chloride in a round-bottom flask equipped with a
magnetic stirrer.

o Cool the solution to 0°C using an ice bath.

o Slowly add N-bromosuccinimide in portions to the cooled solution over a period of 2 hours,
maintaining the temperature at 0°C.

o After the addition is complete, allow the mixture to stir for an additional 20 minutes at 0°C.
o Wash the reaction mixture with cold water (4 x volume of CH2Cl2).
o Separate the organic layer and dry it over anhydrous sodium sulfate.

o Filter the drying agent and concentrate the organic phase under reduced pressure using a
rotary evaporator to yield crude 4-bromo-2-fluoroaniline as an oil.

Step 2: Nitration of 4-Bromo-2-fluoroaniline to 4-Bromo-2-fluoro-6-nitroaniline

This step is a directed nitration, where the amino group directs the nitro group to the ortho
position that is not occupied by the fluorine atom.

o Materials:
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o 4-bromo-2-fluoroaniline (from Step 1) (1.0 equivalent)

o Concentrated sulfuric acid (H2SOa)

o Concentrated nitric acid (HNO3)

o lIce/salt bath

o Round-bottom flask

o Magnetic stirrer and stir bar

[¢]

Dropping funnel

Procedure:

[¢]

Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0°C in an
ice/salt bath.

o Slowly add the crude 4-bromo-2-fluoroaniline from Step 1 to the cold sulfuric acid with
stirring.

o In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and
concentrated sulfuric acid (typically a 1:1 ratio).

o Slowly add the nitrating mixture dropwise to the aniline solution, ensuring the temperature
does not rise above 5-10°C.

o After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
o Carefully pour the reaction mixture onto crushed ice to precipitate the product.

o Filter the solid product, wash it thoroughly with cold water until the washings are neutral,
and dry it to obtain 4-Bromo-2-fluoro-6-nitroaniline.

o The crude product can be further purified by recrystallization from a suitable solvent such
as ethanol.
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Plausible synthetic workflow for 4-Bromo-2-fluoro-6-nitroaniline.
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Spectroscopic Data

While experimentally obtained spectra for 4-Bromo-2-fluoro-6-nitroaniline are not widely
published, the expected spectral data can be predicted based on its structure and comparison
with analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons. The fluorine and bromine
atoms, along with the nitro and amino groups, will influence their chemical shifts.

Predicted Chemical

. Multiplicity Integration Assignment
Shift (6, ppm)
Aromatic H ortho to
~8.0-8.2 Doublet 1H _
nitro group
Aromatic H ortho to
~7.5-7.7 Doublet 1H )
bromine
~6.0-6.5 Broad singlet 2H -NH:z

13C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, each
influenced by the attached substituents.

| Predicted Chemical Shift (d, ppm) | Assignment | |---|---|---] | ~145-150 | C-NHz | | ~140-145 |
C-NOz2 | | ~135-140 (doublet, J_CF) | C-F | | ~125-130 | C-H (ortho to Br) | | ~120-125 | C-H
(ortho to NO2) | | ~110-115 | C-Br |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine and nitro
functional groups, as well as aromatic C-H and C-halogen bonds.
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Wavenumber (cm~?)

Vibration Type

Functional Group

3300-3500 N-H stretch Primary amine (-NHz)
1580-1650 N-H bend Primary amine (-NHz)
1500-1560 Asymmetric N-O stretch Nitro group (-NO2)
1340-1380 Symmetric N-O stretch Nitro group (-NO2)
3000-3100 Aromatic C-H stretch Aromatic ring
1000-1200 C-F stretch Fluoro group
500-600 C-Br stretch Bromo group

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak

and characteristic fragmentation patterns, including the loss of the nitro group and bromine

atom. The presence of bromine will result in a characteristic M+2 isotopic pattern.

m/z Interpretation
[M]*, Molecular ion peak with bromine isotope
235/237
pattern
189/191 [M-NO2]*
156 [M-Br]*

Applications in Drug Discovery

Substituted anilines, particularly halogenated and nitrated variants, are crucial building blocks

in medicinal chemistry. They serve as versatile intermediates for the synthesis of complex

heterocyclic structures found in many active pharmaceutical ingredients (APIS).

Role as a Kinase Inhibitor Scaffold

4-Bromo-2-fluoro-6-nitroaniline is a potential precursor for the synthesis of kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their
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dysregulation is implicated in diseases such as cancer.[2] Many FDA-approved kinase
inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the kinase.
A notable example is Vandetanib, an inhibitor of VEGFR, EGFR, and RET tyrosine kinases,
which is synthesized from a 4-bromo-2-fluoroaniline derivative.[6]

The functional groups on 4-Bromo-2-fluoro-6-nitroaniline offer several synthetic handles:
e The amino group can be used for amidation or to construct heterocyclic rings.

e The bromo group allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig) to introduce further complexity.

e The nitro group can be reduced to an amine, providing another site for modification.

e The fluoro group can enhance binding affinity and improve metabolic stability of the final drug
molecule.

Kinase Inhibitor
(derived from scaffold) _ Blocks ATP Binding Site

- Dimerization &
_ Autophosphorylation
Diaand|_Binds RTK b ooy
8 (e.g, EGFR, VEGFR)

Click to download full resolution via product page

Representative Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

Once a potential kinase inhibitor is synthesized from a scaffold like 4-Bromo-2-fluoro-6-
nitroaniline, its efficacy must be tested. The following is a generalized workflow for screening
kinase inhibitors.[7][8]
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Workflow for screening and optimizing kinase inhibitors.

Safety and Handling
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As with all halogenated and nitrated aromatic compounds, 4-Bromo-2-fluoro-6-nitroaniline
should be handled with care in a well-ventilated area or fume hood. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
While a specific safety data sheet (SDS) for this compound is not widely available, related
compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed
through the skin.

Conclusion

4-Bromo-2-fluoro-6-nitroaniline (CAS 517920-70-6) is a valuable chemical intermediate with
significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its
polysubstituted aromatic ring provides multiple reaction sites for the construction of complex
molecules. While detailed experimental data for this specific compound is scarce, this guide
provides a robust framework based on established chemical principles and data from
analogous structures. Its potential as a scaffold for kinase inhibitors highlights its importance for
researchers and drug development professionals exploring new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-fluoro-6-
nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271561#4-bromo-2-fluoro-6-nitroaniline-cas-
number-517920-70-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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